Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate

Vue d'ensemble

Description

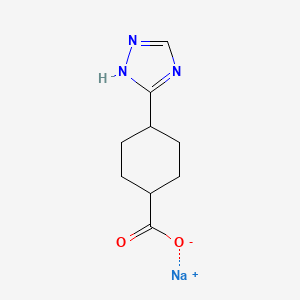

Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate is a chemical compound with the molecular formula C9H12N3NaO2 and a molecular weight of 217.2 g/mol This compound is known for its unique structure, which includes a triazole ring and a cyclohexane carboxylate group

Mécanisme D'action

Target of Action

It’s known that 1,2,4-triazole derivatives often exhibit anticancer activity . This activity is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes .

Mode of Action

It’s known that 1,2,4-triazole derivatives can have weak to high cytotoxic activities against tumor cell lines . This suggests that the compound may interact with its targets, leading to changes that inhibit the growth of these cells.

Biochemical Pathways

Given the anticancer activity of 1,2,4-triazole derivatives, it’s likely that the compound affects pathways related to cell growth and proliferation .

Result of Action

Given the anticancer activity of 1,2,4-triazole derivatives, it’s likely that the compound’s action results in the inhibition of cell growth and proliferation .

Analyse Biochimique

Biochemical Properties

Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The triazole ring in this compound can bind to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity . This interaction is crucial for studying the metabolism of various drugs and xenobiotics. Additionally, this compound can form hydrogen bonds with amino acid residues in protein active sites, affecting enzyme function and protein-protein interactions .

Cellular Effects

This compound has been shown to influence various cellular processes. It can modulate cell signaling pathways by inhibiting key enzymes involved in signal transduction . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . In cancer cells, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis, making it a potential candidate for anticancer therapy .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity . For example, the triazole ring can coordinate with metal ions in metalloenzymes, disrupting their function . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions contribute to the compound’s ability to modulate cellular processes and biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . Over time, this compound may degrade, leading to a decrease in its biological activity . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic pathways . These temporal effects are important considerations for researchers using this compound in biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect without causing adverse reactions . These findings highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with cellular macromolecules, affecting metabolic flux and metabolite levels . Additionally, this compound can influence the activity of other enzymes and cofactors, altering the overall metabolic profile of cells . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to reach its target sites . Once inside the cell, this compound can accumulate in specific organelles, such as the mitochondria and nucleus . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, this compound can be directed to the nucleus, where it can interact with DNA and transcription factors, modulating gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate typically involves the reaction of 1H-1,2,4-triazole with cyclohexane-1-carboxylic acid, followed by neutralization with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process may involve steps such as refluxing, purification, and crystallization to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the triazole ring or the cyclohexane carboxylate group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the triazole or cyclohexane rings .

Applications De Recherche Scientifique

Pharmacological Applications

Antimicrobial Activity

Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate exhibits significant antimicrobial properties. Research has shown that triazole derivatives possess broad-spectrum activity against various pathogens. For instance, studies indicate that compounds with a triazole ring can inhibit the growth of bacteria and fungi effectively, making them suitable candidates for developing new antimicrobial agents .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on enzymes such as monoamine oxidase (MAO). Inhibitors of MAO are crucial in treating neurological disorders like depression and Parkinson's disease. A study demonstrated that derivatives of triazole compounds could serve as effective MAO inhibitors, offering a potential therapeutic pathway for drug development .

Case Study: Synthesis and Activity Assessment

In a notable study, researchers synthesized a series of triazole derivatives and evaluated their biological activity. The results indicated that specific modifications to the triazole structure enhanced the inhibitory potency against MAO, suggesting a promising direction for future pharmacological applications .

Agricultural Applications

Fungicidal Properties

Triazole compounds are well-known in agriculture for their fungicidal properties. This compound can be utilized as a fungicide in crop protection. Its mechanism involves disrupting the biosynthesis of ergosterol, a critical component of fungal cell membranes. This action effectively inhibits fungal growth and development .

Case Study: Field Trials

Field trials have demonstrated the effectiveness of triazole-based fungicides in controlling fungal diseases in crops such as wheat and barley. The application of these compounds resulted in improved yield and quality of produce compared to untreated controls .

Materials Science Applications

Polymer Composites

The incorporation of this compound into polymer matrices has been explored to enhance material properties. Its addition can improve thermal stability and mechanical strength of polymers, making it suitable for applications in packaging and construction materials.

Case Study: Composite Development

Research focused on developing polymer composites with enhanced properties through the addition of triazole derivatives showed promising results. The composites exhibited improved tensile strength and thermal resistance compared to standard polymer formulations .

Summary Table of Applications

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Pharmacology | Antimicrobial agent | Effective against various pathogens |

| Enzyme inhibitor (MAO) | Potential treatment for neurological disorders | |

| Agriculture | Fungicide | Effective control of fungal diseases |

| Materials Science | Polymer composites | Enhanced mechanical strength and thermal stability |

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,4-Triazole: A simple triazole compound with similar structural features.

4-(1H-1,2,4-Triazol-1-yl)benzoic acid: A compound with a triazole ring and a benzoic acid group, studied for its biological activities.

1,3,5-Triazine: Another nitrogen-containing heterocycle with applications in various fields.

Uniqueness

Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate is unique due to its combination of a triazole ring and a cyclohexane carboxylate group, which imparts distinct chemical and biological properties.

Activité Biologique

Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate is a compound of significant interest in biochemical research due to its diverse biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and applications in various fields, supported by relevant data and case studies.

This compound is characterized by its ability to interact with various enzymes and proteins. The triazole ring structure plays a crucial role in its biochemical activity:

- Enzyme Interaction : The compound can bind to the heme iron in cytochrome P450 enzymes, inhibiting their function. This inhibition can lead to altered metabolic pathways and has implications for drug metabolism and toxicity.

- Cell Signaling Modulation : It has been shown to influence key signaling pathways by inhibiting specific enzymes involved in signal transduction, which can affect cellular responses to external stimuli.

Cellular Effects

The biological activity of this compound extends to various cellular processes:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties. For instance, it has been evaluated against different bacterial strains and shown promising results in inhibiting growth .

- Anticancer Potential : Studies have demonstrated that derivatives of triazole compounds can exhibit anticancer activity. For example, compounds related to this compound have been tested against various cancer cell lines, showing significant cytotoxic effects .

Understanding the molecular mechanism is essential for elucidating how this compound exerts its biological effects:

- Enzyme Inhibition : The compound binds competitively or non-competitively to enzyme active sites, altering their catalytic activity. This interaction can lead to downstream effects on metabolic and signaling pathways.

- Cell Cycle Arrest : Some studies suggest that triazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is particularly noted in studies involving human breast cancer cell lines .

Research Applications

The compound's unique properties make it valuable in several research domains:

Case Studies and Research Findings

Several studies highlight the compound's potential:

- A study published in Pharmaceutical Research examined the cytotoxic effects of this compound on colon carcinoma cells (HCT116), reporting an IC50 value of 6.2 μM .

- Another investigation focused on its antimicrobial efficacy against pathogenic bacteria, demonstrating significant inhibition at low concentrations compared to standard antibiotics .

Propriétés

IUPAC Name |

sodium;4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2.Na/c13-9(14)7-3-1-6(2-4-7)8-10-5-11-12-8;/h5-7H,1-4H2,(H,13,14)(H,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNNURNZUCZDBT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=NC=NN2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.